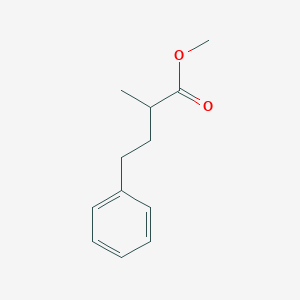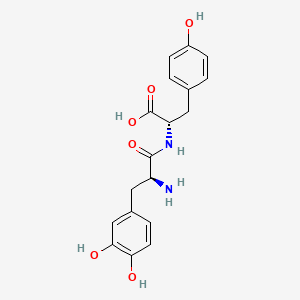
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is a compound that belongs to the class of tyrosine derivatives. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters. The addition of a hydroxy group to the tyrosine molecule enhances its chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate typically involves the hydroxylation of L-tyrosine. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs tyrosine hydroxylase, an enzyme that catalyzes the addition of a hydroxy group to the tyrosine molecule. Chemical methods may involve the use of reagents such as hydrogen peroxide and catalysts like iron or copper ions to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are typically carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones, which are reactive intermediates in many biochemical pathways.
Reduction: The compound can be reduced to form catechols, which have significant biological activity.
Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, catechols, and various substituted derivatives, each with unique chemical and biological properties.
科学研究应用
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic processes and its effects on cellular metabolism.
Medicine: It has potential therapeutic applications due to its involvement in neurotransmitter synthesis and its antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals, dietary supplements, and as a biochemical reagent.
作用机制
The mechanism of action of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, leading to the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and physiological responses to stress.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent compound, which lacks the hydroxy group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, similar in structure but with an additional hydroxy group.
N-Acetyl-L-tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter synthesis and antioxidant activity.
属性
CAS 编号 |
37181-70-7 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-11-3-6-15(22)16(23)9-11)17(24)20-14(18(25)26)8-10-1-4-12(21)5-2-10/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
InChI 键 |
QPLWMBAYFYUFLE-KBPBESRZSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC(=C(C=C2)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


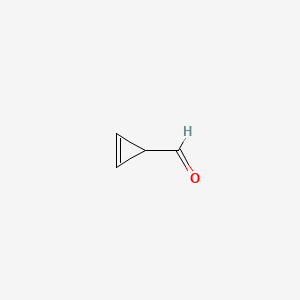


![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
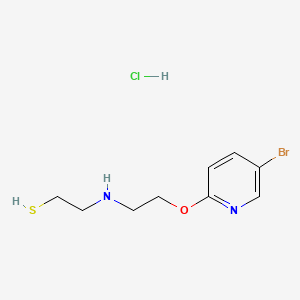
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)


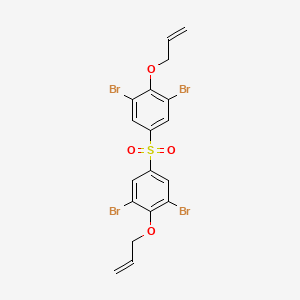
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
